N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide
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Overview
Description
N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide is a synthetic organic compound that belongs to the class of piperazine derivatives.
Mechanism of Action
Target of Action
It’s known that similar compounds have been reported to target oxidoreductase proteins .
Mode of Action
It’s suggested that the compound may interact with its targets, possibly oxidoreductase proteins, leading to changes in their function .
Biochemical Pathways
It’s known that similar compounds have shown significant antibacterial and antifungal activity , suggesting that they may interfere with the biochemical pathways of these organisms.
Result of Action
Similar compounds have exhibited significant antibacterial and antifungal activity , suggesting that they may have a similar effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide typically involves the reductive amination of 4-benzylpiperazine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The resulting product is then purified and characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial and antifungal properties.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide
Uniqueness
N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide is unique due to its specific structural features, which confer distinct antimicrobial properties. Compared to similar compounds, it may exhibit different levels of potency and selectivity against various microbial strains .
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-2-20(24)21-18-8-10-19(11-9-18)23-14-12-22(13-15-23)16-17-6-4-3-5-7-17/h2-11H,1,12-16H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCVMNACZYTOSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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